2,4-Pentanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53505. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

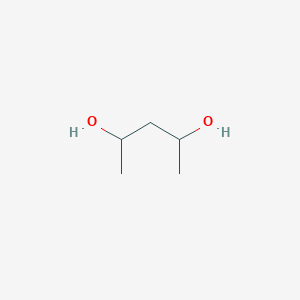

Structure

3D Structure

Properties

IUPAC Name |

pentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCCGKPBSJZVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032878 | |

| Record name | 2,4-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-69-4, 36402-52-5 | |

| Record name | 2,4-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-PENTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-PENTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-pentane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-PENTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92H536ZDXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Physical Data of 2,4-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-pentanediol, a versatile diol with significant applications in various scientific fields. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and stereoisomer separation, and logical diagrams illustrating key processes.

Chemical and Physical Properties

This compound, also known as amylene glycol, is a chiral diol with the chemical formula C₅H₁₂O₂. It exists as three stereoisomers: a pair of enantiomers, (2R,4R)-(-)-pentanediol and (2S,4S)-(+)-pentanediol, and a meso compound, (2R,4S)-pentanediol.[1] The racemic mixture and the individual stereoisomers are valuable chiral building blocks in organic synthesis.

General Identifiers

| Identifier | Value | Reference |

| IUPAC Name | pentane-2,4-diol | [2] |

| Synonyms | 2,4-Amylene glycol, 2,4-Dihydroxypentane | [3] |

| CAS Number | 625-69-4 (for the mixture of stereoisomers) | [3] |

| Molecular Formula | C₅H₁₂O₂ | [2] |

| Molecular Weight | 104.15 g/mol | [2] |

| InChI Key | GTCCGKPBSJZVRZ-UHFFFAOYSA-N | [3] |

| SMILES | CC(O)CC(C)O | [3] |

Physical Data

| Property | Value | Reference |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Boiling Point | 201-202 °C (at 760 mmHg) | [3][4] |

| Melting Point | 52.5 °C | [4] |

| Density | 0.95 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.435 | [3][4] |

| Solubility | Fully miscible with water | [4] |

| Flash Point | 101 °C (closed cup) | [3] |

| Vapor Pressure | 0.0852 mmHg at 25°C |

Stereoisomer Specific Data

| Stereoisomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| (2R,4R)-(-)-Pentanediol | 42075-32-1 | 48-51 | 111-113 |

| (2S,4S)-(+)-Pentanediol | 72345-23-4 | 48-51 | 111-113 |

| meso-2,4-Pentanediol | 48-49 |

Experimental Protocols

Synthesis of this compound via Reduction of Acetylacetone

A common and effective method for synthesizing this compound is the reduction of acetylacetone (2,4-pentanedione). The choice of reducing agent can influence the diastereomeric ratio of the resulting diol mixture.

Protocol: Reduction of Acetylacetone using Sodium Borohydride

-

Materials: Acetylacetone, Sodium Borohydride (NaBH₄), Ethanol, Diethyl ether, Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone in ethanol at room temperature.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a mixture of meso and racemic forms.

-

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Separation of meso and Racemic Stereoisomers

The separation of the meso and racemic (dl) forms of this compound can be achieved through the formation of cyclic sulfites followed by fractional distillation.[5]

Protocol: Separation via Cyclic Sulfite Formation

-

Esterification: React the mixture of this compound stereoisomers with thionyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., pyridine) to form the corresponding cyclic sulfites.

-

Fractional Distillation: The resulting diastereomeric cyclic sulfites have different boiling points and can be separated by fractional distillation under reduced pressure.

-

Hydrolysis: Hydrolyze the separated cyclic sulfites using an aqueous acid or base to regenerate the pure meso and racemic 2,4-pentanediols.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound stereoisomers.

Logical Relationship of this compound Stereoisomers

Caption: Relationship between the stereoisomers of this compound.

References

Introduction: The Significance of Stereoisomerism in 2,4-Pentanediol

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,4-Pentanediol for Researchers, Scientists, and Drug Development Professionals.

This compound (C₅H₁₂O₂) is a diol with a simple chemical structure that serves as a fundamental example for understanding the principles of stereochemistry.[1][2] The spatial arrangement of its atoms gives rise to multiple stereoisomers, each with unique properties and potential applications. In the realm of drug development, the stereochemistry of a molecule is of paramount importance. Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles due to the specific three-dimensional interactions with biological targets like enzymes and receptors.[3][4] Therefore, a thorough understanding and the ability to selectively synthesize and characterize stereoisomers are critical for the development of safe and effective pharmaceuticals.[5][6] This guide provides a detailed technical overview of the stereoisomers of this compound, their chirality, methods for their separation and characterization, and their relevance in the pharmaceutical industry.

Stereoisomers and Chirality of this compound

This compound possesses two chiral centers at the C2 and C4 positions, as each of these carbon atoms is bonded to four different groups.[7] The presence of two chiral centers means that a maximum of 2ⁿ = 2² = 4 stereoisomers are possible.[7][8] These stereoisomers are (2R,4R)-pentanediol, (2S,4S)-pentanediol, and a meso form, (2R,4S)-pentanediol.

-

(2R,4R)- and (2S,4S)-Pentanediol: These two isomers are non-superimposable mirror images of each other and are therefore a pair of enantiomers.[7] Enantiomers have identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light. They are optically active, with one enantiomer rotating light in a positive (dextrorotatory, +) direction and the other in a negative (levorotatory, -) direction by an equal amount.[9][10] A 50:50 mixture of these enantiomers is known as a racemic mixture and is optically inactive.

-

(2R,4S)-Pentanediol (meso): This isomer has a plane of symmetry within the molecule, which means that despite having chiral centers, the molecule as a whole is achiral.[7] This internal plane of symmetry causes it to be superimposable on its mirror image. Consequently, the meso form is optically inactive.[7] The (2R,4S) and (2S,4R) configurations are identical due to this symmetry. The meso isomer is a diastereomer of both the (2R,4R) and (2S,4S) enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Data Presentation: Physical Properties of this compound Stereoisomers

The distinct stereochemical arrangements of the this compound isomers lead to differences in their physical properties. The following table summarizes key quantitative data for each stereoisomer.

| Property | (2S,4S)-(+)-Pentanediol | (2R,4R)-(-)-Pentanediol | meso-(2R,4S)-Pentanediol | Racemic (±)-2,4-Pentanediol |

| CAS Number | 72345-23-4[10] | 36402-52-5[9] | 36841-95-5 | 625-69-4[1] |

| Molecular Weight | 104.15 g/mol [10] | 104.15 g/mol [9] | 104.15 g/mol | 104.15 g/mol [2] |

| Melting Point | 48-51 °C[10] | Not specified | 52.5 °C[12] | Not specified |

| Boiling Point | 111-113 °C[10] | Not specified | 201-202 °C[12] | 201-202 °C[12] |

| Density | 0.9917 g/mL (estimate)[10] | Not specified | 0.95 g/mL at 25 °C[12] | 0.95 g/mL at 25 °C[12] |

| Specific Rotation | +54° (c=10, EtOH)[10] | Not specified | 0° | 0° |

| Refractive Index | n20/D 1.435[12] | Not specified | n20/D 1.435[12] | n20/D 1.435[12] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrogenation reduction of diacetone alcohol.[13]

Protocol:

-

Reaction Setup: In a suitable hydrogenation reactor, combine diacetone alcohol with a nickel catalyst. An alkaline compound may be added as an aid to improve yield and purity.[13]

-

Hydrogenation: Introduce hydrogen gas into the reactor under pressure.

-

Reaction Conditions: Maintain the reaction at an appropriate temperature and pressure to facilitate the reduction of the ketone group in diacetone alcohol to a hydroxyl group, forming this compound.

-

Workup: After the reaction is complete, cool the reactor, release the pressure, and remove the catalyst by filtration.

-

Purification: The crude this compound, which will be a mixture of stereoisomers, can be purified by distillation.

Separation of Stereoisomers

A mixture of the syn (meso) and anti (racemic) diastereomers of this compound can be separated through a process of selective acetalization and hydrolysis.[14]

Protocol:

-

Selective Acetalization:

-

Treat the diastereomeric mixture of this compound with a ketone or aldehyde, such as acetophenone, in the presence of an acid catalyst. The syn (meso) diol reacts faster to form a more stable cyclic acetal than the anti (racemic) diol.[14]

-

By using a controlled amount of the acetalizing agent, the reaction mixture will become enriched in the syn-acetal and the unreacted anti-diol.[14]

-

-

Separation: The resulting mixture of the acetal and the unreacted diol can be separated based on their different physical properties, for example, by distillation or chromatography.

-

Hydrolysis:

-

The separated syn-acetal is then subjected to hydrolysis using an aqueous acid to cleave the acetal and regenerate the pure syn (meso)-2,4-pentanediol.[14]

-

Similarly, the enriched anti-diol fraction can be further purified or subjected to a second acetalization to isolate the pure anti (racemic) diols.[14]

-

-

Resolution of Enantiomers: The racemic mixture of (2R,4R)- and (2S,4S)-pentanediol can be resolved into individual enantiomers using chiral resolving agents or by chiral chromatography.

Characterization

Polarimetry:

-

Sample Preparation: Prepare a solution of the purified this compound isomer in a suitable solvent (e.g., ethanol) at a known concentration.

-

Measurement: Place the solution in a polarimeter cell of a known path length.

-

Analysis: Measure the angle of rotation of plane-polarized light.

-

The (2S,4S) enantiomer will rotate the light in a positive direction.[10]

-

The (2R,4R) enantiomer will rotate the light in a negative direction by the same magnitude.

-

The meso isomer and the racemic mixture will show no optical rotation.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the hydroxyl (-OH) and alkane (C-H) functional groups characteristic of this compound.[2][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the carbon-hydrogen framework of the molecule. While NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers (meso vs. racemic) will be different, allowing for their differentiation and quantification in a mixture.

Visualization of Stereochemical Relationships and Experimental Workflow

Caption: Stereochemical relationships of this compound isomers.

Caption: Workflow for the separation of this compound diastereomers.

Relevance in Drug Development

The principles illustrated by the stereoisomers of this compound are directly applicable to the pharmaceutical industry. The chirality of a drug molecule can significantly influence its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug-receptor interaction).[3][4]

-

Stereospecific Interactions: Biological systems are inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, the interaction of a chiral drug with its target is often stereospecific. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive or even cause adverse effects.[6][16] A classic example is thalidomide, where one enantiomer was sedative while the other was teratogenic.[6]

-

Chiral Building Blocks: While this compound itself may not be a therapeutic agent, its individual stereoisomers are valuable as chiral building blocks in the synthesis of more complex, stereochemically pure active pharmaceutical ingredients (APIs).[10] By starting with a pure enantiomer of a simple molecule like this compound, chemists can construct larger molecules with the correct stereochemistry, avoiding the need for difficult and costly resolution steps later in the synthesis.

-

Regulatory Considerations: Regulatory agencies such as the FDA now require detailed information on the stereochemical composition of new drugs.[5] Manufacturers must characterize the individual isomers and evaluate their pharmacological and toxicological profiles separately. This has led to a trend of developing single-enantiomer drugs (chiral switches) from existing racemic mixtures to improve therapeutic outcomes and reduce side effects.[6]

Conclusion

This compound serves as an exemplary model for understanding the fundamental concepts of stereoisomerism and chirality. Its three stereoisomers—a pair of enantiomers and a meso compound—demonstrate the profound impact of atomic spatial arrangement on the physical and chemical properties of a molecule. For researchers and professionals in drug development, a firm grasp of these principles is essential. The ability to synthesize, separate, and characterize stereoisomers is a critical skill set that enables the design of safer and more effective drugs by ensuring that only the desired, therapeutically active stereoisomer is administered to patients. The study of simple chiral molecules like this compound provides the foundational knowledge necessary to tackle the complexities of stereochemistry in modern pharmaceutical science.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Applications of Stereochemistry in Drug Development - Google 文档 [docs.google.com]

- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 5. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 6. biomedgrid.com [biomedgrid.com]

- 7. brainly.com [brainly.com]

- 8. Compare 2,3-pentanediol and this compound with respect to the number of.. [askfilo.com]

- 9. This compound, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cas 72345-23-4,(2S,4S)-(+)-PENTANEDIOL | lookchem [lookchem.com]

- 11. Solved How many stereoisomers of this compound, | Chegg.com [chegg.com]

- 12. (2R,4S)-pentane-2,4-diol [chembk.com]

- 13. CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound [webbook.nist.gov]

- 16. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to (2R,4R)-(-)-2,4-Pentanediol: Structure, Conformation, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-(-)-2,4-Pentanediol is a chiral diol of significant interest in the fields of organic synthesis and drug development. Its C2-symmetric chiral structure makes it a valuable building block and chiral auxiliary for the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the structure, stereochemistry, and conformational analysis of (2R,4R)-(-)-2,4-Pentanediol. Detailed experimental protocols for its synthesis and key spectroscopic data are presented to facilitate its practical application in a research setting. Furthermore, its role in asymmetric synthesis, a cornerstone of modern drug discovery, is highlighted.

Structure and Physicochemical Properties

(2R,4R)-(-)-2,4-Pentanediol is a member of the pentanediol family with two stereogenic centers at positions 2 and 4, both having the R-configuration. This specific stereoisomer is levorotatory, as indicated by the (-) sign in its name.

Chemical Structure:

Figure 1: 2D Chemical Structure of (2R,4R)-(-)-2,4-Pentanediol

The molecule possesses a C2 axis of symmetry, which is a desirable feature for many applications in asymmetric catalysis.

Physicochemical Data

The following table summarizes the key physicochemical properties of (2R,4R)-(-)-2,4-Pentanediol.

| Property | Value | Reference(s) |

| Molecular Formula | C5H12O2 | [1][2][3] |

| Molecular Weight | 104.15 g/mol | [1][3] |

| CAS Number | 42075-32-1 | [1][2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 46-49 °C | [4] |

| Boiling Point | 199-201 °C | [4] |

| Density | 0.966 g/cm³ | [4] |

| Optical Rotation | [α]D^20 = -53° (c=1, ethanol) | |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (2R,4R)-(-)-2,4-Pentanediol.

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR | Spectra available, detailed analysis in conformational section. | [5][6] |

| ¹³C NMR | Spectra available online. | |

| Mass Spectrometry | Molecular Ion (M+): 104.0837 | [1][3] |

| Infrared (IR) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), C-O stretch (~1100 cm⁻¹). | [5] |

Conformational Analysis

The conformational flexibility of (2R,4R)-(-)-2,4-Pentanediol around the C2-C3 and C3-C4 bonds plays a critical role in its reactivity and its effectiveness as a chiral auxiliary. The relative stability of its conformers is determined by a balance of steric and electronic interactions, including intramolecular hydrogen bonding.

NMR spectroscopy, particularly the analysis of vicinal coupling constants (³JHH), is a powerful tool for studying the conformational preferences of diols like (2R,4R)-(-)-2,4-Pentanediol in solution.[5][6] The threo relationship between the two hydroxyl groups in the (2R,4R) isomer influences the favored conformations.

The primary conformations of interest are those that minimize steric interactions between the methyl and hydroxyl groups. Intramolecular hydrogen bonding between the two hydroxyl groups can significantly stabilize certain conformations, particularly in non-polar solvents. This hydrogen bonding creates a pseudo-cyclic arrangement.

Studies have shown that for the threo isomer (like the 2R,4R), the anti-anti (aa) conformation is generally favored in the absence of hydrogen bonding. However, in many solvents, the intramolecularly hydrogen-bonded form is predominant.[6]

Experimental Protocols

Synthesis of (2R,4R)-(-)-2,4-Pentanediol via Enzymatic Reduction

A highly efficient and stereoselective method for the synthesis of (2R,4R)-(-)-2,4-Pentanediol is the enzymatic reduction of acetylacetone (2,4-pentanedione). This method offers excellent enantiomeric excess and is amenable to scale-up.[7]

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Ketoreductase (KRED) enzyme (e.g., from Candida boidinii)[8]

-

Cofactor (e.g., NADH or NADPH)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable alcohol dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing the ketoreductase, the cofactor, and the cofactor regeneration system.

-

Substrate Addition: Slowly add acetylacetone to the reaction mixture. The concentration of the substrate should be optimized to avoid enzyme inhibition.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the formation of the diol.

-

Work-up: Once the reaction is complete, saturate the aqueous solution with sodium chloride to reduce the solubility of the product.

-

Extraction: Extract the product from the aqueous phase with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude (2R,4R)-(-)-2,4-Pentanediol by distillation or column chromatography to achieve high purity.

Applications in Asymmetric Synthesis and Drug Development

The primary application of (2R,4R)-(-)-2,4-Pentanediol in drug development lies in its use as a chiral building block or a chiral auxiliary in asymmetric synthesis.[7] Its C2-symmetry is particularly advantageous for the synthesis of chiral ligands for metal-catalyzed reactions.

Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. (2R,4R)-(-)-2,4-Pentanediol can be used to form chiral acetals or ketals with prochiral ketones or aldehydes, which then undergo diastereoselective reactions.

Synthesis of Chiral Ligands

(2R,4R)-(-)-2,4-Pentanediol is a precursor for the synthesis of various chiral ligands used in asymmetric catalysis. For example, it can be converted into chiral phosphine ligands, which are highly effective in asymmetric hydrogenation reactions. The diol can also be used to create chiral backbones for other types of catalysts.[7]

Conclusion

(2R,4R)-(-)-2,4-Pentanediol is a versatile and valuable chiral molecule for chemical research and drug development. Its well-defined stereochemistry and conformational preferences make it an excellent choice for asymmetric synthesis. The availability of efficient synthetic methods, particularly enzymatic routes, further enhances its utility. This guide provides the foundational knowledge and practical information for researchers to effectively utilize (2R,4R)-(-)-2,4-Pentanediol in their synthetic endeavors.

References

- 1. (2R,4R)-(-)-Pentanediol [webbook.nist.gov]

- 2. (2R,4R)-(-)-Pentanediol [webbook.nist.gov]

- 3. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,4S)-pentane-2,4-diol [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. keio.elsevierpure.com [keio.elsevierpure.com]

In-Depth Spectroscopic Analysis of (2S,4S)-(+)-2,4-Pentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2S,4S)-(+)-2,4-Pentanediol, a chiral building block crucial in pharmaceutical and chemical synthesis. This document details the expected outcomes from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy. The information herein is intended to assist in the identification, characterization, and quality control of this important chiral diol.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (2S,4S)-(+)-2,4-Pentanediol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (2S,4S)-(+)-2,4-Pentanediol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.0 | m | - | H-2, H-4 |

| ~1.6 | t | ~6.0 | H-3a, H-3b |

| ~1.2 | d | ~6.2 | CH₃ (C1, C5) |

| Variable | br s | - | OH |

Table 2: ¹³C NMR Spectroscopic Data for (2S,4S)-(+)-2,4-Pentanediol

| Chemical Shift (δ) ppm | Assignment |

| ~65 | C-2, C-4 |

| ~45 | C-3 |

| ~24 | C-1, C-5 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (2S,4S)-(+)-2,4-Pentanediol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1375 | Medium | C-H bend (rocking) |

| ~1100 | Strong | C-O stretch |

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of (2S,4S)-(+)-2,4-Pentanediol

| m/z | Relative Intensity (%) | Proposed Fragment |

| 89 | Moderate | [M - CH₃]⁺ |

| 71 | Moderate | [M - CH₃ - H₂O]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The molecular ion peak [M]⁺ at m/z 104 may be weak or absent in EI-MS.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of (2S,4S)-(+)-2,4-Pentanediol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, a larger spectral width than for ¹H NMR, and a longer acquisition time and/or a greater number of scans to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As (2S,4S)-(+)-2,4-Pentanediol is a solid at room temperature, a small amount of the crystalline powder is placed directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum Collection: Place the sample on the ATR crystal and apply pressure using the anvil to ensure good contact. Collect the sample spectrum.

-

Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Electron Ionization - Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Circular Dichroism (CD) Spectroscopy

Objective: To confirm the chirality and determine the chiroptical properties of the molecule.

Methodology:

-

Sample Preparation: Prepare a solution of (2S,4S)-(+)-2,4-Pentanediol in a suitable transparent solvent (e.g., methanol, ethanol) of a known concentration. The concentration should be optimized to give a CD signal in the desired range (typically an absorbance of ~1).

-

Instrumentation: Use a CD spectropolarimeter.

-

Measurement:

-

Place the sample solution in a cuvette with a known path length (e.g., 1 cm).

-

Record the CD spectrum over a suitable wavelength range (typically in the UV region).

-

Record a baseline spectrum of the solvent in the same cuvette.

-

-

Data Analysis: Subtract the solvent baseline from the sample spectrum. The data is typically presented as ellipticity (θ) in millidegrees versus wavelength (nm). Molar ellipticity [θ] can be calculated using the concentration and path length.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of (2S,4S)-(+)-2,4-Pentanediol.

Caption: Workflow for the spectroscopic analysis of (2S,4S)-(+)-2,4-Pentanediol.

Caption: Relationship between structural features and expected spectroscopic signals.

An In-depth Technical Guide to the Identification and Characteristics of meso-2,4-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of meso-2,4-pentanediol, a significant achiral diastereomer of 2,4-pentanediol. Due to its unique stereochemistry, accurate identification and characterization are crucial for its application in various scientific fields. This document details its physical and spectroscopic properties, provides explicit experimental protocols for its synthesis and separation, and includes visualizations to illustrate key concepts, serving as an essential resource for professionals in research and development.

Introduction

This compound exists as three stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-pentanediol, which constitute the racemic mixture (dl-2,4-pentanediol), and an achiral diastereomer, meso-2,4-pentanediol ((2R,4S)-pentanediol). The presence of an internal plane of symmetry in the meso form, despite having two stereocenters, renders it optically inactive. This unique structural feature influences its physical properties and spectroscopic signature, making its unambiguous identification critical. This guide provides a detailed examination of the key characteristics and experimental procedures related to meso-2,4-pentanediol.

Stereochemistry of this compound

The stereoisomers of this compound are illustrated in the diagram below, highlighting the plane of symmetry present in the meso form.

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of meso-2,4-pentanediol. Data for the mixture of isomers is also provided for comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| CAS Number | 3950-21-8 (meso) | |

| Appearance | Viscous liquid or liquid | [2] |

| Boiling Point | 201-202 °C (for +/- and meso mixture) | [2] |

| Refractive Index | 1.4330-1.4370 @ 20°C (for +/- and meso mixture) | [2] |

| Solubility | Fully miscible with water | [3] |

Spectroscopic Data for Identification

Accurate identification of meso-2,4-pentanediol relies on a combination of spectroscopic techniques. The key distinguishing features are highlighted below.

Table 2: Spectroscopic Data

| Technique | Key Features for meso-2,4-Pentanediol |

| ¹H NMR | The signal for the methylene protons (-CH₂-) appears as two triplets. This is a diagnostic feature distinguishing it from the racemic form where the methylene protons are magnetically equivalent and appear as a single triplet.[4] |

| ¹³C NMR | A pure sample of the meso-isomer will show three distinct signals. However, commercially available this compound, which is often a mixture of meso and racemic forms, will exhibit five peaks at approximately 23.3, 23.9, 46.5, 64.8, and 68.1 ppm. This is due to the coincidental overlap of one signal from the enantiomeric pair with one from the meso-compound.[5] |

| IR Spectroscopy | Broad O-H stretch (~3500–3200 cm⁻¹), C-H stretch (~3000–2850 cm⁻¹), and C-O stretch (~1320–1000 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 104. Common fragment ions include those from the loss of water and cleavage of the carbon-carbon chain. |

Experimental Protocols

Synthesis of meso-2,4-Pentanediol via Reduction of 2,4-Pentanedione

This protocol describes the synthesis of a mixture of meso and dl-2,4-pentanediol, with a higher proportion of the meso isomer, through the reduction of 2,4-pentanedione (acetylacetone) using sodium borohydride.[4]

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 10.0 g (0.1 mol) of 2,4-pentanedione in 100 mL of ethanol.

-

Reduction: While stirring, slowly add 2.8 g (0.075 mol) of sodium borohydride (NaBH₄) in small portions, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~5-6) and gas evolution ceases.

-

Work-up: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with 50 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which is a mixture of (dl)- and meso-2,4-pentanediol.

Separation of meso- and dl-2,4-Pentanediol

The separation of the meso and racemic diastereomers can be achieved by fractional distillation.[4]

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column. Ensure the setup is dry and allows for efficient separation.

-

Distillation: Place the crude mixture of this compound isomers in the distilling flask. Heat the flask gently and evenly.

-

Fraction Collection: Collect the fractions at a slow and steady rate. The lower-boiling racemic form will distill first, followed by the higher-boiling meso isomer.

-

Analysis: Analyze the collected fractions using ¹H NMR spectroscopy to confirm the identity and purity of the separated isomers, paying close attention to the multiplicity of the methylene proton signals.

Conclusion

This technical guide provides essential information for the accurate identification and handling of meso-2,4-pentanediol. The detailed data on its physical and spectroscopic properties, coupled with robust experimental protocols for its synthesis and separation, will aid researchers, scientists, and drug development professionals in their work with this important chemical compound. The provided visualizations offer a clear understanding of its stereochemical nature and the workflow for its preparation.

References

2,4-Pentanediol CAS number and molecular formula.

Product Name: 2,4-Pentanediol CAS Number: 625-69-4[1][2][3][4][5] Molecular Formula: C₅H₁₂O₂[1][2][3][4]

This document provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, applications, and safety information pertinent to its use in a laboratory and industrial setting.

Chemical and Physical Properties

This compound, also known as isoamylene alcohol or 2,4-amylene glycol, is a diol with the chemical formula CH₃CH(OH)CH₂CH(OH)CH₃[2][5]. It is a viscous liquid at room temperature[5][6]. As a chiral compound, it exists in different stereoisomeric forms, including (2R,4R), (2S,4S), and the meso (2R,4S) form[1][3]. The properties of the racemic and meso mixtures are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 104.15 g/mol | [1][2][4][5] |

| Appearance | Clear, viscous liquid | [5][6] |

| Boiling Point | 201-202 °C | [5][6] |

| Melting Point | 52.5 °C | [6] |

| Density | 0.95 g/mL at 25 °C | [5][6] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [5][6] |

| Refractive Index | n20/D 1.435 | [5] |

| Water Solubility | Fully miscible | [6][7] |

| IUPAC Name | pentane-2,4-diol | [3][4] |

| Synonyms | Isoamylene alcohol, 2,4-Amylene glycol, Pentane-2,4-diol | [1][2][3] |

Applications in Research and Development

This compound and its stereoisomers are valuable intermediates and building blocks in organic synthesis.

-

Asymmetric Synthesis: The chiral nature of this compound makes it a crucial starting material for producing enantiomerically pure compounds[8]. This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly impact its efficacy and safety[8]. The (2R,4R)-(-)-Pentanediol enantiomer is widely used as a chiral building block in the synthesis of various pharmaceutical agents[8].

-

Coordination Chemistry: It has been utilized in the synthesis of chelated multinuclear complexes, highlighting its role as a ligand in inorganic and organometallic chemistry[7].

-

Other Industrial Uses: Specific isomers of this compound find applications in other industries. For instance, it is used as a humectant and skin-conditioning agent in cosmetics, a flavoring agent and solvent in the food industry, and in the production of polyols for polyurethane foams[8].

Experimental Protocols and Methodologies

While detailed, step-by-step protocols for the industrial synthesis of this compound are not extensively available in the provided search results, its use in synthesis is documented. A general workflow for its application as a starting material in a synthetic procedure is outlined below.

Workflow: General Use of this compound in Chiral Synthesis

The following diagram illustrates a conceptual workflow for employing a specific enantiomer of this compound to synthesize a target chiral molecule.

References

- 1. This compound (CAS 625-69-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 625-69-4 [sigmaaldrich.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound, (+/-) + meso, 99% | Fisher Scientific [fishersci.ca]

- 8. chemimpex.com [chemimpex.com]

2,4-Pentanediol solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2,4-Pentanediol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility, primarily the concept of miscibility. The principle of "like dissolves like" is fundamental to understanding these characteristics. This compound, a polar diol, is expected to be miscible with a range of polar organic solvents. This guide also furnishes detailed experimental protocols for researchers to quantitatively determine solubility through established methods like the shake-flask technique, thereby addressing the existing data gap.

Introduction to this compound and its Solubility Profile

This compound (CAS: 625-69-4) is an organic compound featuring two hydroxyl (-OH) groups, which classify it as a diol. The presence of these polar hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor. This characteristic is the primary determinant of its solubility profile.

The general principle of "like dissolves like" predicts that polar molecules will dissolve in polar solvents, while non-polar molecules will dissolve in non-polar solvents.[1] Given its molecular structure, this compound is a polar molecule. Consequently, it exhibits high solubility and is often described as "fully miscible" in water and other polar solvents.[2][3] Miscibility is the property of two substances to mix in all proportions, forming a homogeneous solution.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents. This information is based on its classification as a polar diol and general principles of chemical solubility. For many applications, particularly in initial formulation screening, this qualitative data is highly valuable.

| Solvent | Solvent Type | Expected Solubility | Rationale / Citation |

| Water | Polar Protic | Miscible | Stated as "fully miscible" in multiple sources.[2][3] |

| Methanol | Polar Protic | Miscible | Short-chain alcohol, capable of hydrogen bonding. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, expected to be a good solvent for diols.[4] |

| Acetone | Polar Aprotic | Miscible | Polar nature allows for dipole-dipole interactions.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | A strong polar aprotic solvent known to dissolve a wide range of substances, including diols.[5][6] |

| Ethyl Acetate | Moderately Polar | Likely Soluble/Miscible | Polarity is intermediate; miscibility is expected. |

| Toluene | Non-Polar | Sparingly Soluble to Immiscible | Significant difference in polarity. |

| Hexane | Non-Polar | Immiscible | As a non-polar alkane, it is not expected to dissolve a polar diol.[1] |

Note: This table is a guide based on chemical principles. For precise quantitative data, experimental determination is required as outlined in Section 3.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are provided.

Protocol for Visual Determination of Miscibility

This is a straightforward method to quickly assess if two liquids are miscible.

Objective: To qualitatively determine if this compound is miscible in a given organic solvent.

Materials:

-

This compound

-

Organic solvent of interest

-

Small, clear glass vials or test tubes with caps

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Preparation: Add a known volume (e.g., 1 mL) of the organic solvent to a clear glass vial.

-

Addition of Solute: To the same vial, add an equal volume (1 mL) of this compound.

-

Mixing: Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the contents against a well-lit background.

-

Interpretation of Results:

-

Miscible: If the mixture remains a single, clear, homogeneous phase with no visible interface or cloudiness, the two liquids are miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Soluble: If the mixture appears cloudy or forms an emulsion that does not separate cleanly, the liquids may be partially soluble.

-

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7][8][9]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Organic solvent of interest (analytical grade)

-

Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

-

Orbital shaker or agitator in a temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of ~0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as a Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume or mass of the organic solvent. The excess solute is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[7] It is advisable to take measurements at different time points (e.g., 24h, 48h) to confirm that the concentration in the solution has stabilized.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the flask from the shaker and allow it to stand at the same constant temperature to let the excess solute settle.

-

To ensure complete separation of the liquid and solid phases, centrifuge the sample at the controlled temperature.

-

-

Sample Collection and Filtration:

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the chosen analytical method (e.g., GC-FID).

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation and Reporting:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Report the solubility in appropriate units, such as g/100 mL or mol/L, and specify the temperature at which the measurement was made.

-

Mandatory Visualizations

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in existing literature, its chemical structure as a polar diol provides a strong basis for predicting its solubility behavior. It is expected to be miscible with water and a wide range of polar organic solvents. For applications requiring precise solubility values, this guide provides robust and detailed experimental protocols that can be readily implemented in a laboratory setting. The presented workflow and methods will enable researchers and drug development professionals to generate the specific, high-quality solubility data required for their work.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 625-69-4 [m.chemicalbook.com]

- 3. This compound, (+/-) + meso, 99% | Fisher Scientific [fishersci.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound (CAS 625-69-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2,4-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pentanediol (CAS: 625-69-4), a chiral diol, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. Its utility as a chiral building block in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and its role in various formulations underscore the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive database of the thermodynamic properties of this compound, details the experimental methodologies for their determination, and explores its relevance in drug development.

Core Thermodynamic Properties of this compound

A compilation of critically evaluated thermodynamic data for this compound is presented below. These values are essential for process design, safety analysis, and formulation development.

Table 1: General and Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | - | [2][3] |

| Molar Mass | 104.149 | g/mol | [4] |

| Normal Boiling Point | 471 ± 10 | K | [2] |

| Melting Point (Tfus) | 318.15 | K | [2] |

| Density (liquid at 25 °C) | 0.95 | g/mL |

Table 2: Enthalpy and Entropy Data for this compound

| Property | Value | Unit | Source(s) |

| Enthalpy of Vaporization (ΔvapH°) | 72.5 ± 0.3 | kJ/mol | [2][3] |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -461.55 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -287.30 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 9.84 | kJ/mol | [3] |

Table 3: Heat Capacity and Transport Properties of this compound

| Property | Condition | Value Range | Unit | Source(s) |

| Heat Capacity at Constant Pressure (Cp,gas) | 200 K - 1000 K | Data available | J/(mol·K) | [5] |

| Heat Capacity at Constant Pressure (Cp,liquid) | 293 K - 353 K | Data available | J/(mol·K) | [6] |

| Viscosity (gas) | 480 K - 1050 K | Data available | Pa·s | [4] |

| Viscosity (liquid) | 320 K - 700 K | Data available | Pa·s | [4] |

| Thermal Conductivity (gas) | 480 K - 1050 K | Data available | W/(m·K) | [4] |

| Thermal Conductivity (liquid) | 320 K - 630 K | Data available | W/(m·K) | [4] |

Table 4: Vapor Pressure of this compound

| Temperature (K) | Pressure (kPa) | Source(s) |

| 318.1 - 703 | 0.0315271 - 4087.74 | [4] |

| 381 - 383 | 2.7 | [2] |

Experimental Protocols for Thermodynamic Property Determination

Accurate and reproducible experimental data are the foundation of thermodynamic databases. The following sections outline the general methodologies employed to measure the key thermodynamic properties of diols like this compound.

Calorimetry for Heat Capacity and Enthalpy Determination

Calorimetry is the primary technique for measuring heat changes in a system.

-

Differential Scanning Calorimetry (DSC) for Heat Capacity: This is a common method for determining the isobaric heat capacity of liquids.[7][8]

-

Principle: A sample and a reference material are subjected to a controlled temperature program (heating and cooling ramps). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the heat capacity of the sample.[9]

-

General Protocol:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.

-

Sample Preparation: A precise mass of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Measurement: The sample and reference are placed in the DSC cell. The measurement involves an isothermal period, followed by a linear heating or cooling ramp over the desired temperature range (e.g., 0 to 70 °C at 10 °C/min).[9]

-

Data Analysis: The heat flow data from the heating and cooling segments are used to calculate the specific heat capacity as a function of temperature.[9]

-

-

-

Condensation/Vaporization Calorimetry for Enthalpy of Vaporization:

-

Principle: The enthalpy of vaporization can be determined by measuring the heat absorbed during the evaporation of a liquid or the heat released during the condensation of its vapor at constant pressure.[10]

-

General Protocol (Condensation Calorimeter):

-

Apparatus: A condensation calorimeter with a system for controlled evaporation, vapor transport, and condensation is used. The apparatus includes precise temperature and coolant flow rate monitoring.[10]

-

Procedure: The liquid is evaporated in an external boiler. The vapor is then passed into a calorimetric vessel where it condenses. The heat released during condensation is absorbed by a coolant.

-

Measurement: The enthalpy of vaporization is calculated from the mass of the condensed liquid, the flow rate of the coolant, and the temperature difference of the coolant at the inlet and outlet.[10]

-

-

Vapor Pressure Measurement

The vapor pressure of a liquid is a critical property for understanding its volatility and for designing distillation and other separation processes.

-

Static Method:

-

Principle: A degassed sample of the liquid is introduced into an evacuated, thermostatted vessel. The pressure exerted by the vapor in equilibrium with the liquid is measured at a constant temperature.[1][11]

-

General Protocol:

-

Apparatus: A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The cell is placed in a thermostat for precise temperature control.[1]

-

Sample Preparation: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities.

-

Measurement: The degassed sample is introduced into the evacuated cell. The system is allowed to reach thermal and phase equilibrium at a set temperature. The pressure measured by the transducer is the vapor pressure of the substance. Measurements are repeated at different temperatures.[1]

-

-

-

Dynamic (Ebulliometric) Method:

-

Principle: This method involves measuring the boiling temperature of the liquid at a controlled pressure. The vapor pressure is equal to the applied pressure at the boiling point.[12]

-

General Protocol:

-

Apparatus: An ebulliometer is used, which is designed to maintain a stable boiling state and to measure the temperature of the liquid-vapor equilibrium accurately.

-

Procedure: The pressure in the system is controlled using a pressure regulation system. The liquid is heated to its boiling point under the set pressure.

-

Measurement: The boiling temperature is precisely measured. The vapor pressure at that temperature is the controlled pressure in the system.

-

-

Relevance in Drug Development

This compound's unique structural and chemical properties make it a valuable molecule in the pharmaceutical industry.

Chiral Building Block in Asymmetric Synthesis

The presence of two stereocenters in this compound makes it an important chiral building block for the synthesis of complex, enantiomerically pure drug molecules.[1] The stereochemistry of a drug is often critical to its efficacy and safety, with different enantiomers potentially exhibiting different pharmacological activities or toxicities.[13] Asymmetric synthesis, which selectively produces one enantiomer, is therefore a cornerstone of modern drug development.[14][15][16][17]

Antimicrobial Activity and Formulation

Diols, including pentanediols, are known to possess antimicrobial properties.[2][18] While the exact mechanism for this compound is not extensively detailed in the literature, the general mechanism for aliphatic diols is believed to involve the disruption of the bacterial cell membrane.[18] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[19] This property makes this compound a potentially useful excipient in topical and other formulations, acting as a preservative to prevent microbial growth.

Conclusion

This technical guide provides a centralized resource for the thermodynamic properties of this compound, essential for its application in research and industrial settings, particularly within drug development. The compiled data, alongside an overview of experimental methodologies and its roles in asymmetric synthesis and as a potential antimicrobial agent, offer a solid foundation for scientists and engineers working with this versatile compound. Further research into specific biological signaling pathways and more detailed experimental protocols will continue to enhance our understanding and utilization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (CAS 625-69-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. This compound, meso- -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 6. ThermoML:J. Chem. Thermodyn. 2007, 39, 12, 1601-1607 [trc.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. home experiment - How to determine the vapor pressure of a glycerine and propylene glycol mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. actascientific.com [actascientific.com]

- 14. researchgate.net [researchgate.net]

- 15. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Asymmetric Synthesis: Partial and Absolute | Pharmaguideline [pharmaguideline.com]

- 17. mdpi.com [mdpi.com]

- 18. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of 2,4-Pentanediol Conformers: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used in the conformational analysis of 2,4-pentanediol. As a fundamental 1,3-diol, its conformational landscape is governed by a delicate balance of steric effects and intramolecular hydrogen bonding. Understanding these conformational preferences is critical for applications ranging from stereoselective synthesis to polymer chemistry and drug design. This document outlines the core computational chemistry techniques, provides detailed protocols for experimental validation via NMR and IR spectroscopy, and presents key data in a structured format to facilitate comparison and analysis.

Introduction to this compound Conformational Analysis

This compound is a chiral diol that exists as three stereoisomers: (2R,4R)-pentanediol, (2S,4S)-pentanediol (which constitute the racemic mixture), and the achiral meso-(2R,4S)-pentanediol. The conformational flexibility of these molecules arises primarily from the rotation around the C2-C3 and C3-C4 single bonds.

The defining feature of 1,3-diols like this compound is their ability to form a stable six-membered pseudo-ring through an intramolecular hydrogen bond. This interaction significantly influences the equilibrium distribution of conformers, often favoring folded structures over extended ones. A thorough conformational analysis, therefore, requires a synergistic approach, combining high-level theoretical calculations with empirical spectroscopic data to accurately characterize the molecular ensemble.

Theoretical Modeling Methodologies

The foundation of modern conformational analysis lies in computational quantum mechanics. Various methods are employed to calculate the potential energy surface of a molecule, identifying stable conformers (energy minima) and the transition states that connect them.

Key Computational Methods:

-

Hartree-Fock (HF) Theory: An ab initio method that solves the Schrödinger equation by approximating electron correlation. While foundational, it is often insufficient for accurately capturing the subtle dispersion forces and hydrogen bonding energies critical in diol conformation.[1][2]

-

Density Functional Theory (DFT): A widely used method that includes effects of electron correlation at a lower computational cost than traditional correlated ab initio methods. Functionals such as B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), have proven effective for studying hydrogen-bonded systems.[3][4][5]

-

Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock method that provides a higher level of theory by including electron correlation. It is often used as a benchmark for DFT calculations.[3]

The general workflow for a computational conformational study is depicted below.

References

2,4-Pentanediol safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2,4-Pentanediol

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety and handling is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. This technical guide provides detailed information on the safety, handling, and emergency procedures for this compound (CAS: 625-69-4), a diol used in various chemical syntheses.

Physicochemical Properties

This compound is a viscous, clear yellow liquid that is fully miscible with water.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1][3] |

| Appearance | Clear, viscous, yellow liquid | [1] |

| CAS Number | 625-69-4 | [1] |

| Density | 0.95 g/mL at 25 °C | [1][4] |

| Melting Point | 52.5 °C | [1][2] |

| Boiling Point | 201 - 202 °C | [1][4] |

| Flash Point | 101.0 °C (closed cup) | [1][4] |

| Water Solubility | Fully miscible | [1][2] |

| Vapor Pressure | 0.0852 mmHg at 25°C | [2] |

Toxicological Profile

This compound exhibits low acute toxicity.[1][5] However, some data suggests it may cause mild skin and eye irritation.[3][5][6] It is not classified as a carcinogen by major regulatory bodies.[1][5]

| Metric | Species | Route | Value | Source |

| LD50 | Rat | Oral | 6,860 mg/kg | [1][5][7] |

| LD50 | Mouse | Oral | 5,792 mg/kg | [7] |

| LD50 | Rabbit | Dermal | 13,536 mg/kg | [5] |

| Skin Irritation | Rabbit | Dermal | Mild skin irritation (24 h) | [5] |

Hazard Identification and Handling Workflow

While some safety data sheets indicate that this compound is not a hazardous substance or mixture, other aggregated GHS information suggests it may cause skin, eye, and respiratory irritation.[3][5][6] Given this, it is prudent to handle it with standard laboratory precautions for chemical reagents.

Experimental and Handling Protocols

Adherence to standardized protocols is essential for the safe use of this compound in a research setting.

General Handling and Hygiene

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Avoid Contact : Take precautions to avoid contact with skin and eyes.[10]

-

Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[8][11]

-

Equipment : Use glassware and equipment that is clean, dry, and free of damage.[11]

Storage Protocol

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed to prevent contamination and potential reactions with moisture or air.[10]

-

Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. The following equipment is recommended when handling this compound.

| Category | Recommended Equipment | Specifications & Best Practices |

| Eye/Face Protection | Safety glasses with side-shields or Goggles | Must conform to EN166 or NIOSH standards.[1] |

| Hand Protection | Nitrile rubber gloves | A minimum thickness of 0.11 mm is suggested, with a breakthrough time greater than 480 minutes. Always inspect gloves before use and use proper removal technique.[1] |

| Body Protection | Laboratory coat or impervious clothing | Should be clean and fully buttoned. Select protective equipment based on the concentration and amount of the substance at the specific workplace.[1] |

| Respiratory Protection | Not generally required with adequate engineering controls | If risk assessment indicates a need, use a full-face respirator with multi-purpose combination (US) or type ABEK (EU) respirator cartridges.[1] |

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures

-

Inhalation : Move the person to fresh air. If breathing difficulties occur, consult a physician.[5]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[5]

-

Eye Contact : Rinse eyes thoroughly with plenty of water.[5]

-

Ingestion : If swallowed, do not induce vomiting. Seek immediate medical advice and show the safety data sheet to the doctor.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).

-

Hazards : In case of fire, hazardous decomposition products like carbon oxides can be formed.[1]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Protocol